Fmoc-ala-N-carboxyanhydride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-ala-N-carboxyanhydride is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) derivatives. These compounds are widely used in organic synthesis, particularly in the field of peptide synthesis due to their stability and ease of removal under mild conditions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-ala-N-carboxyanhydride typically involves the protection of amino acids using the Fmoc group. One common method is the reaction of the amino acid with 9-fluorenylmethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

Fmoc-ala-N-carboxyanhydride undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amino acid.

Coupling Reactions: It can react with other amino acids or peptides in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form peptide bonds.

Common Reagents and Conditions

Bases: Piperidine, triethylamine

Solvents: Dichloromethane, dimethylformamide (DMF)

Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

Major Products

The major products formed from these reactions are peptides and oligonucleotides, which are essential in various biochemical applications .

科学研究应用

Scientific Research Applications

The use of Fmoc-Ala-NCA in creating biodegradable polymers has significant implications for drug delivery systems. Polypeptides synthesized from Fmoc-Ala-NCA can encapsulate drugs, allowing for controlled release profiles that enhance therapeutic efficacy while minimizing side effects.

Case Study: Poly(alanine) Micelles

- Objective: To evaluate the drug loading capacity of poly(alanine) micelles.

- Findings: Micelles formed from Fmoc-Ala-NCA exhibited high drug loading capacities and sustained release profiles, making them suitable candidates for cancer therapy.

Tissue Engineering

In tissue engineering, Fmoc-Ala-NCA-derived materials have been explored for scaffolding applications. The biocompatibility and biodegradability of polypeptides allow for their integration into biological systems.

Table 2: Applications in Tissue Engineering

| Application | Description |

|---|---|

| Scaffolds | Supports cell growth and tissue regeneration |

| Hydrogels | Provides a moist environment for cells |

Immunotherapy

Recent studies have highlighted the potential of Fmoc-Ala-NCA in developing immunomodulatory glycopolypeptides for cancer immunotherapy. These glycopolypeptides can activate antigen-presenting cells (APCs), enhancing immune responses against tumors.

Case Study: Glycopolypeptide Activation

作用机制

The primary mechanism of action of Fmoc-ala-N-carboxyanhydride involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptides . This process is facilitated by the formation of a stable carbamate linkage between the Fmoc group and the amino acid .

相似化合物的比较

Similar Compounds

- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoic acid

- **(2S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-benzoylpyrrolidine-2-carboxylic acid

Uniqueness

Fmoc-ala-N-carboxyanhydride is unique due to its specific structure that provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis compared to other protecting groups that may require harsher conditions for removal .

生物活性

Fmoc-ala-N-carboxyanhydride (Fmoc-Ala-NCA) is a cyclic derivative of amino acids, specifically an N-carboxyanhydride (NCA) of phenylmethoxycarbonyl (Fmoc)-protected alanine. This compound is notable for its role in peptide synthesis and polymer chemistry, where it serves as a building block for polypeptides and other complex structures. Understanding its biological activity is essential for its application in medicinal chemistry and drug design.

Synthesis Methods

Fmoc-ala-NCA can be synthesized through various methods, primarily involving the cyclization of Fmoc-protected amino acids. The most common synthetic route includes the use of phosgene-free methods, which enhance safety and reduce environmental impact. The synthesis typically yields high-purity products suitable for further applications in biochemistry and pharmaceutical development .

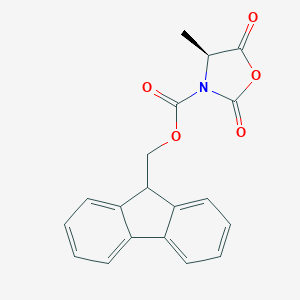

- Molecular Formula : C19H15NO5

- Molecular Weight : 341.33 g/mol

- Structure : The compound features a cyclic structure that contributes to its reactivity with nucleophiles, making it useful in forming peptide bonds during polymerization processes .

Fmoc-ala-NCA exhibits several biological activities primarily due to its ability to form peptide bonds efficiently. The incorporation of this compound into polypeptides can influence their stability, bioactivity, and interaction with biological targets. Its reactivity allows for the synthesis of peptides that can mimic natural proteins or serve as therapeutic agents .

Case Studies and Research Findings

- Peptide Synthesis : Research has demonstrated that Fmoc-Ala-NCA can be used to create well-defined peptide polymers. These polymers have been investigated for applications in drug delivery systems, where they facilitate the controlled release of therapeutic agents .

- Antioxidant Activity : Studies on related N-carboxyanhydrides have shown potential antioxidant properties when incorporated into peptides. For example, peptides synthesized from NCAs have been evaluated for their ability to scavenge free radicals, indicating a possible protective effect against oxidative stress in cells .

- Neuroprotective Effects : Some derivatives of NCAs, including those synthesized with alanine, have been studied for neuroprotective effects in models of neurodegenerative diseases. These studies suggest that such compounds may help mitigate cellular damage caused by oxidative stress or inflammation .

Comparative Biological Activity Table

Therapeutic Potential

The ability of Fmoc-ala-NCA to form various peptide structures opens avenues for its use in developing therapeutic agents. Its derivatives have been explored for:

- Controlled Drug Delivery : By creating polymeric systems that can encapsulate drugs and release them in a controlled manner.

- Tissue Engineering : As scaffolds that support cell growth and tissue regeneration.

- Diagnostics : In molecular imaging applications where peptides can be tagged with imaging agents for better visualization of biological processes .

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with Fmoc-ala-NCA and its derivatives. Investigations into their interactions with specific biological targets could lead to the development of novel therapeutic strategies against various diseases.

属性

IUPAC Name |

9H-fluoren-9-ylmethyl (4S)-4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-11-17(21)25-19(23)20(11)18(22)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBSZLYHMUTNEJ-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。